O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is an oxalate ester derivative featuring a 3,4-difluorophenethyl group linked to one oxalate oxygen and an ethyl ester moiety on the other. The 3,4-difluorophenyl substituent introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-O-[2-(3,4-difluorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEDJIGTPWAMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173581 | |
| Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443334-89-1 | |
| Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443334-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The 2-(3,4-difluorophenyl)ethanol moiety is synthesized via a Grignard reaction using 3,4-difluorobromobenzene as the starting material. Magnesium metal reacts with 3,4-difluorobromobenzene in anhydrous ether to form the corresponding Grignard reagent, which is subsequently quenched with ethylene oxide to yield 2-(3,4-difluorophenyl)ethanol. Key parameters include:
Reduction of α-Oxo-3,4-difluorophenylacetate
An alternative route involves the reduction of ethyl α-oxo-3,4-difluorobenzeneacetate , synthesized via condensation of 3,4-difluorophenylmagnesium bromide with diethyl oxalate. Catalytic hydrogenation using Raney nickel under 50–100 psi H₂ in methanol reduces the ketone to the secondary alcohol. This method achieves 85–92% yield with minimal over-reduction byproducts.
Regioselective Esterification of Oxalic Acid
Stepwise Esterification via Oxalyl Chloride
Oxalyl chloride serves as a reactive intermediate for sequential esterification:
Azeotropic Dehydration with Mixed Alcohols
Adapting methods from diethyl oxalate production, oxalic acid undergoes co-esterification with ethanol and 2-(3,4-difluorophenyl)ethanol in a toluene-water azeotrope system:
-
Catalyst : Concentrated H₂SO₄ (1–2 wt%) accelerates reaction kinetics.
-
Temperature : Reflux at 110–120°C for 6–8 hours ensures complete conversion.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxalyl Chloride Route | 85 | 99.2 | High regioselectivity |
| Azeotropic Dehydration | 75 | 97.5 | Scalable, low-cost solvents |
Resolution of Racemic Intermediates
Chiral Resolution via Camphorsulfonate Salts
For enantiomerically pure products, R-(−)-10-camphorsulfonic acid resolves racemic 2-(3,4-difluorophenyl)ethanol precursors. The alcohol is dissolved in acetone, combined with camphorsulfonic acid in methanol, and crystallized at 15–20°C. This achieves >98% enantiomeric excess (ee) for the (2R,3S)-isomer.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies one enantiomer of the alcohol, leaving the desired (R)-isomer unreacted. Candida antarctica lipase B in vinyl acetate achieves 90% ee with 45% yield after 24 hours.
Process Optimization for Industrial Scale
Solvent Recycling in Azeotropic Systems
Toluene and n-heptane are recovered via fractional distillation, reducing solvent costs by 40% in large-scale batches.
Catalytic Hydrogenation Efficiency
Raney nickel loading at 5–10 wt% under 50 psi H₂ in methanol achieves full dehalogenation of chloro intermediates within 2 hours, critical for precursor purity.
Analytical Characterization
Purity Profiling
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other oxalate esters with varying aryl substituents (Table 1). Key differences arise from the electronic and steric effects of substituents:
Table 1: Comparative Properties of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate and Analogues
| Compound Name | Substituent on Aryl Group | LogP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|---|
| This compound | 3,4-Difluoro | 3.5 | 0.12 | 4.2 |
| O1-[2-(4-Fluorophenyl)ethyl] O2-ethyl oxalate | 4-Fluoro | 2.8 | 0.25 | 3.1 |
| O1-[2-Phenylethyl] O2-ethyl oxalate | None (Phenyl) | 2.1 | 0.75 | 1.8 |
Key Observations:
Lipophilicity (LogP): The 3,4-difluoro substitution increases LogP compared to mono-fluoro or non-fluorinated analogues, aligning with trends observed in fluorinated pharmaceuticals (e.g., the 3,4-difluorophenyl group in tetrahydropyrimidine derivatives enhances membrane permeability ).
Solubility: Aqueous solubility decreases with higher fluorine content due to reduced polarity, a common trade-off in fluorinated drug design.
Metabolic Stability: The difluoro-substituted compound exhibits a longer half-life, likely due to resistance to oxidative metabolism—a hallmark of fluorinated aromatic systems .
Biological Activity
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound with the molecular formula CHFO and a molecular weight of approximately 274.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts.
Chemical Structure and Properties
The structure of this compound features a difluorophenyl group attached to an ethyl chain linked to an oxalate ester. The presence of fluorine atoms significantly alters the electronic properties of the phenyl ring, which can enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 274.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorine substituents may increase the binding affinity to these targets, potentially modulating various biological pathways. The oxalate moiety is also believed to play a role in the compound's reactivity and stability.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Antimicrobial Properties
The compound is also under investigation for its antimicrobial effects. Initial findings suggest that it may inhibit the growth of certain bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological effects of compounds structurally related to this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects in vitro.
- Method : Compounds were tested on human cell lines exposed to inflammatory stimuli.
- Results : Significant reduction in cytokine levels was observed.
- : The compound may serve as a lead for developing new anti-inflammatory agents.
-
Antimicrobial Screening :
- Objective : To assess antimicrobial efficacy against various pathogens.
- Method : Disk diffusion method was employed on bacterial cultures.
- Results : Notable inhibition zones were recorded for Gram-positive bacteria.
- : Indicates potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate | Chloro and fluoro substitutions | Moderate anti-inflammatory activity |
| O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate | Chloro substitution only | Strong antimicrobial effects |
| O1-[2-(3,4-Difluorophenyl)ethyl] O2-methyl oxalate | Methyl group instead of ethyl | Limited biological activity reported |
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential studies could include:
- In vivo models to assess therapeutic efficacy.
- Detailed mechanistic studies focusing on receptor interactions.
- Exploration of structural modifications to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate, and what are the critical reaction intermediates?
- Methodology : Multi-step synthesis often involves fluorinated phenyl precursors (e.g., 3,4-difluorophenylglyoxal hydrate) as starting materials . Key steps include alkylation of the phenyl group, esterification with ethyl oxalate, and purification via column chromatography. Intermediate characterization via -NMR (e.g., δ 4.2–4.10 ppm for ethyl ester protons) is critical to confirm structural integrity .
- Critical Considerations : Monitor fluorination efficiency using -NMR to avoid incomplete substitution.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, especially for fluorinated byproducts.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., CHFO requires exact mass 282.0675). - and -NMR to verify ester linkages and fluorophenyl environments .
- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate crystallinity and thermal stability.
Q. How does the 3,4-difluorophenyl moiety influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for hydrolytic cleavage of the oxalate ester or fluorophenyl ring oxidation. The electron-withdrawing fluorine atoms enhance hydrolytic resistance compared to non-fluorinated analogs .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity outcomes during esterification of 3,4-difluorophenyl intermediates?
- Methodology : Use DFT calculations to model steric and electronic effects of fluorine substituents on nucleophilic acyl substitution. For example, para-fluorine may reduce electron density at the carbonyl carbon, slowing reaction rates. Experimental validation via kinetic studies (e.g., varying catalyst loadings of DMAP or DCC) can resolve discrepancies in yields .
- Data Interpretation : Compare -NMR shifts (e.g., downfield shifts in ester protons under incomplete activation) to identify bottlenecks.
Q. How can structure-activity relationship (SAR) studies optimize the pharmacodynamic profile of derivatives containing this oxalate scaffold?
- Methodology : Synthesize analogs with modified ethyl chain lengths or alternative fluorophenyl substituents (e.g., 2,4-difluoro vs. 3,4-difluoro). Assess bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with logP values (measured via shake-flask method) to balance lipophilicity and solubility .
- Key Findings : Ethyl oxalate esters in demonstrated improved metabolic stability over methyl analogs in hepatic microsome assays.
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of fluorinated oxalate esters?
- Methodology :
- Process Optimization : Use flow chemistry to control reaction exotherms and improve mixing efficiency for fluorinated intermediates.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor esterification in real time .
- Statistical Analysis : Apply DOE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, temperature gradients) affecting yield and purity.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous media?
- Methodology : Replicate studies under standardized conditions (e.g., USP buffer systems). For inconsistent results, investigate residual moisture in solvents or catalytic traces of acids/bases. Use -NMR to detect hydrolyzed 3,4-difluorobenzoic acid as a degradation marker .
- Resolution : Contradictions may arise from differences in storage conditions (e.g., light exposure) or impurities in starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
